molecular formula C15H20N2O6S B8153056 3-(N-(1-(tert-butoxycarbonyl)azetidin-3-yl)sulfamoyl)benzoic acid

3-(N-(1-(tert-butoxycarbonyl)azetidin-3-yl)sulfamoyl)benzoic acid

Cat. No.: B8153056
M. Wt: 356.4 g/mol
InChI Key: QDLZJDZGWHQKED-UHFFFAOYSA-N
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Description

3-(N-(1-(tert-butoxycarbonyl)azetidin-3-yl)sulfamoyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a sulfamoyl group, which is further connected to an azetidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(1-(tert-butoxycarbonyl)azetidin-3-yl)sulfamoyl)benzoic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The azetidine ring is then protected with a tert-butoxycarbonyl group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Sulfamoylation: The protected azetidine is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Coupling with Benzoic Acid: Finally, the sulfamoyl azetidine is coupled with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(N-(1-(tert-butoxycarbonyl)azetidin-3-yl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzoic acid moiety can be activated for coupling with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used for nucleophilic substitution

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-15(2,3)23-14(20)17-8-11(9-17)16-24(21,22)12-6-4-5-10(7-12)13(18)19/h4-7,11,16H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZJDZGWHQKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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